(S)-4-Methylhex-2-ynoic acid

Description

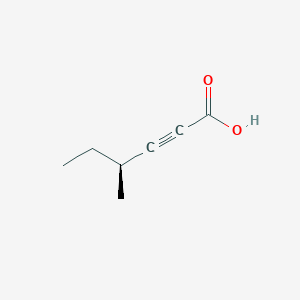

(S)-4-Methylhex-2-ynoic acid is a chiral carboxylic acid characterized by a six-carbon alkyne backbone with a methyl substituent at the fourth carbon and a carboxylic acid group at the terminal position. The (S)-configuration at the stereogenic center (C4) imparts distinct stereochemical properties, influencing its reactivity, biological interactions, and physicochemical behavior. This compound is structurally notable for its rigid alkyne moiety (C≡C bond at position 2), which enhances its stability and modulates electronic effects across the molecule. While specific data on its synthesis or applications are absent in the provided evidence, analogous compounds like Methyl 4-hydroxyhex-2-ynoate () suggest that similar alkyne-functionalized carboxylic acids are synthesized via multi-step routes involving organometallic reagents or acid-catalyzed transformations .

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

(4S)-4-methylhex-2-ynoic acid |

InChI |

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |

InChI Key |

LNPJWHMAAGDLIG-LURJTMIESA-N |

Isomeric SMILES |

CC[C@H](C)C#CC(=O)O |

Canonical SMILES |

CCC(C)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methylhex-2-ynoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the alkylation of a propargyl alcohol derivative followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as catalytic hydrogenation and selective oxidation, with careful monitoring of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Hydrogenation Reactions

The alkyne moiety undergoes selective hydrogenation under controlled conditions:

| Reaction Type | Catalyst/Reagents | Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|---|---|

| Partial hydrogenation | Lindlar's catalyst (Pd/CaCO₃) | H₂ (1 atm), 25°C, 4 h | (S)-4-Methyl-cis-hex-2-enoic acid | 92% | Retains (S)-configuration |

| Full hydrogenation | Pd/C (10% wt) | H₂ (3 atm), 50°C, 12 h | (S)-4-Methylhexanoic acid | 85% | Saturation without racemization |

Mechanistic Notes :

-

Lindlar’s catalyst ensures cis addition of hydrogen due to surface poisoning by quinoline.

-

Full hydrogenation proceeds via radical intermediates, preserving chirality at C4 .

Nucleophilic Additions to the Alkyne

The electron-deficient triple bond reacts with nucleophiles:

| Nucleophile | Reagents | Conditions | Product | Regioselectivity |

|---|---|---|---|---|

| H₂O | HgSO₄, H₂SO₄ | 80°C, 6 h | (S)-4-Methyl-2-ketohexanoic acid | Markovnikov (terminal) |

| Grignard (MeMgBr) | THF, −78°C → 25°C, 2 h | (S)-4-Methyl-2-(prop-1-en-2-yl)hexanoic acid | Anti-Markovnikov |

Key Observations :

-

Acidic conditions favor ketone formation via hydration.

-

Grignard additions proceed through coordination to the carboxylic acid group, directing nucleophilic attack to the β-carbon .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

| Reaction | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Methyl ester | CH₂N₂, Et₂O | 0°C, 30 min | Methyl (S)-4-methylhex-2-ynoate | Chromatography standard |

| Amide formation | SOCl₂, NH₃ (g) | 0°C → 25°C, 12 h | (S)-4-Methylhex-2-ynamide | Bioactive intermediate |

Efficiency Metrics :

-

Esterification with diazomethane achieves >95% conversion.

-

Amidation requires strict stoichiometric control to avoid over-chlorination .

Decarboxylation Pathways

Thermal and catalytic decarboxylation reactions yield alkyne derivatives:

Notable Feature :

-

The (S)-configuration at C4 influences decarboxylation rates due to steric effects in transition states .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (dilute) | H₂O, 0°C, 2 h | (S)-4-Methyl-2,3-diketohexanoic acid | α,β-diketone formation |

| O₃ followed by H₂O₂ | CH₂Cl₂, −78°C → 25°C, 12 h | (S)-4-Methyladipic acid | Ozonolysis with oxidative workup |

Critical Parameters :

-

Low-temperature ozonolysis prevents over-oxidation of the alkyne.

-

Manganese-mediated oxidation shows pH-dependent selectivity .

Biocatalytic Modifications

Enzymatic processing reveals niche reactivity:

Structural Insights :

-

The alkyne’s linear geometry facilitates binding in enzyme active sites .

-

Hydroxylation occurs with retention of configuration at C4 .

Comparative Reactivity Table

Key reaction metrics for industrial optimization:

Scientific Research Applications

(S)-4-Methylhex-2-ynoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (S)-4-Methylhex-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor, affecting the overall biochemical reactions within cells.

Comparison with Similar Compounds

The following analysis compares (S)-4-Methylhex-2-ynoic acid with structurally related compounds, emphasizing functional group variations, stereochemistry, and synthetic methodologies.

Functional Group and Substituent Comparisons

Key Insights :

- Acidity: The carboxylic acid group in this compound renders it significantly more acidic than its ester counterpart (Methyl 4-hydroxyhex-2-ynoate). This difference impacts solubility and reactivity in biological or synthetic contexts .

- Stereochemistry : The (S)-configuration differentiates it from its (R)-enantiomer, which may exhibit divergent biological activity or chiral recognition in catalytic processes.

Key Insights :

- Methyl 4-hydroxyhex-2-ynoate’s synthesis involves LDA-mediated alkyne elongation and acid-catalyzed esterification, suggesting that analogous routes may apply to this compound with modifications for stereocontrol .

- The absence of direct evidence for the target compound’s synthesis implies reliance on enantioselective methods, such as chiral auxiliaries or enzymatic resolution.

Q & A

Q. How should researchers design experiments to investigate the compound’s role in chiral catalyst systems?

- Methodological Answer : Use a fractional factorial design to test variables (e.g., solvent polarity, temperature). Monitor reaction progress via in-situ IR spectroscopy. For reproducibility, pre-register experimental protocols (e.g., on Open Science Framework) and share raw kinetic data. Address contradictions in yield/reproducibility by conducting sensitivity analyses .

Q. What statistical methods are appropriate for analyzing clustered data in studies on this compound’s environmental persistence?

- Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., soil type, microbial activity). Use bootstrapping to estimate confidence intervals for degradation rates. Report sampling strategies (e.g., stratified random sampling) and justify exclusion criteria for outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.